9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole skeleton is characterized by a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- typically involves the bromination of 9H-Pyrido[3,4-b]indole-3-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maintain high yields and purity levels, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: : The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Chemistry: : In chemistry, 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: : This compound has shown potential in medicinal chemistry, particularly as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes like renin, which plays a role in blood pressure regulation .
Industry: : In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials that require stable and reactive heterocyclic compounds .
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- involves its interaction with specific molecular targets, such as enzymes. The carboxamide moiety allows it to form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: Lacks the bromine and carboxamide groups, making it less reactive.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: A reduced form with different chemical properties.
Uniqueness: : The presence of both the bromine and carboxamide groups in 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications .
Properties
CAS No. |
647825-13-6 |
---|---|
Molecular Formula |
C12H8BrN3O |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
1-bromo-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C12H8BrN3O/c13-11-10-7(5-9(16-11)12(14)17)6-3-1-2-4-8(6)15-10/h1-5,15H,(H2,14,17) |
InChI Key |
VGNRPFZLSZZGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.